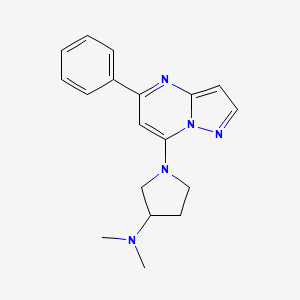

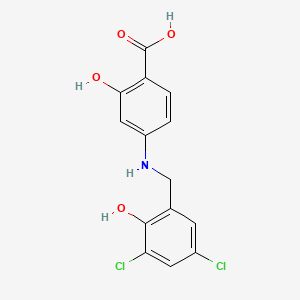

![molecular formula C27H28N6O3S B612018 N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide CAS No. 1327167-19-0](/img/structure/B612018.png)

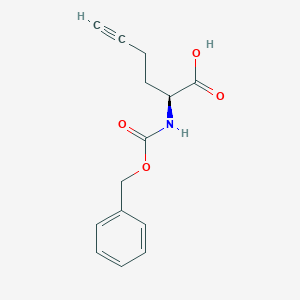

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

説明

BPR1J-097 is an inhibitor of FMS-related tyrosine kinase 3 (FLT3; IC50 = 11 nM). It is selective for FLT3 over FLT1, KDR, Aurora A, and Aurora B kinases (IC50s = 211, 129, 340, and 876 nM, respectively). BPR1J-097 inhibits FLT3 activity and phosphorylation of STAT5 in MV4-11 acute myeloid leukemia (AML) cells containing the FLT3 activating mutant FLT3-ITD (IC50s = 10 and 1 nM, respectively). It inhibits the growth of FLT3-dependent MOLM-13 and MV4-11 AML cells (GI50s = 21 and 46 nM, respectively) but not FLT3-/- U937 and K562 cells (GI50s = >20,000 nM for both). BPR1J-097 (25 mg/kg) inhibits tumor growth in a MOLM-13 mouse xenograft model.

BPR1J-097 is a novel small molecule FLT-3 inhibitor with promising in vivo anti-tumour activities. BPR1J-097 may be useful in AML treatments. IC50 of BPR1J-097 required to inhibit FLT3 kinase activity ranged from 1 to 10 nM, and the 50% growth inhibition concentrations (GCs) were 21±7 and 46±14 nM for MOLM-13 and MV4-11 cells, respectively. BPR1J-097 inhibited FLT3/signal transducer and activator of transcription 5 phosphorylation and triggered apoptosis in FLT3-driven AML cells. BPR1J-097 also showed favourable pharmacokinetic property and pronounced dose-dependent tumour growth inhibition and regression in FLT3-driven AML murine xenograft models.

科学的研究の応用

Reactivity and Synthesis

- A study explored the synthetic protocol for functionalized trifluoromethylpyrazolopyrimidines, including N-(5-cyano-3-methyl-1-phenyl-1H-pyrazol-4-yl)benzamide, highlighting its moderate toxicity in PE/CA-PJ41 and HePG2 cells (Bellili et al., 2022).

Antimicrobial and Anticancer Properties

- Novel benzamide derivatives bearing the pyrazole or indazole nucleus, similar in structure to the query compound, demonstrated intrinsic apoptotic pathway activation in human lung carcinoma cells, highlighting their potential in cancer research (Raffa et al., 2019).

- Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives found significant antimycobacterial activity, suggesting a potential role in treating tuberculosis (Nayak et al., 2016).

Molecular Structure Analysis

- A study on the crystal structures of similar N-aryl-benzenesulfonamide compounds used in antileishmania research showed significant conformation differences, providing insights into molecular interactions and drug design (Borges et al., 2014).

Antiviral Activities

- Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to the query compound, demonstrated significant anti-influenza A virus activities, indicating potential in antiviral drug development (Hebishy et al., 2020).

作用機序

Target of Action

BPR1J-097, also known as N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide, is a potent inhibitor of the human Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a cell surface receptor belonging to the class III receptor tyrosine kinase family and plays a pivotal role in the differentiation and survival of hematopoietic stem cells in the bone marrow .

Mode of Action

BPR1J-097 inhibits FLT3 kinase activity, with the 50% inhibitory concentration (IC50) ranging from 1 to 10 nM . It inhibits FLT3/signal transducer and activator of transcription 5 (STAT5) phosphorylation . This inhibition triggers apoptosis in FLT3-driven acute myeloid leukemia (AML) cells .

Biochemical Pathways

Activating mutations of FLT3 result in constitutive FLT3 tyrosine kinase activity, leading to the activation of downstream signal molecules, including STAT5, Ras, MAPK, PI3K, and Akt . These molecules subsequently stimulate the survival and proliferation of leukemic cells . BPR1J-097’s inhibition of FLT3 disrupts these pathways, leading to the death of the leukemic cells .

Pharmacokinetics

BPR1J-097 has shown favorable pharmacokinetic properties . The compound’s 50% growth inhibition concentrations (GC50s) were 21±7 and 46±14nM for MOLM-13 and MV4-11 cells, respectively

Result of Action

The inhibition of FLT3 by BPR1J-097 results in pronounced dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine xenograft models . It triggers apoptosis in FLT3-driven AML cells, leading to the death of these cells .

Action Environment

The action of BPR1J-097 is influenced by the biological environment in which it is administered. For instance, the compound exhibits potent growth-inhibitory effects on FLT3-ITD leukemic cells . .

特性

IUPAC Name |

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKKHABFIOHAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes BPR1J-097 a potential therapeutic agent for AML?

A1: The research paper "BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that BPR1J-097 demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like BPR1J-097 presents a promising therapeutic strategy for AML treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

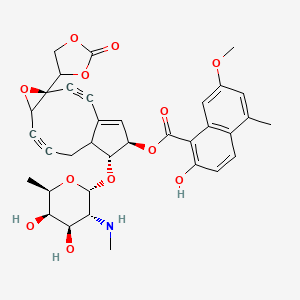

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)

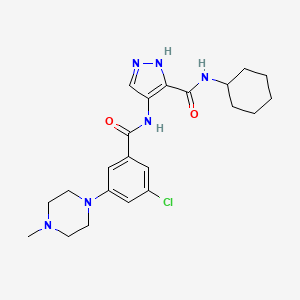

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

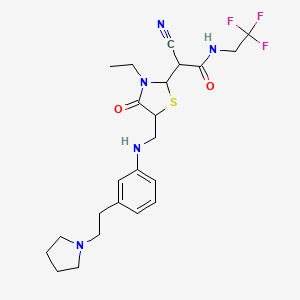

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)